molecular formula C37H36N2O10S3 B12361655 Fast green FCF (free acid)

Fast green FCF (free acid)

Cat. No.: B12361655
M. Wt: 764.9 g/mol
InChI Key: VVJKKKDJADMKNM-UHFFFAOYSA-N
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Description

Fast Green FCF (free acid), also known as Food Green 3, FD&C Green No. 3, Green 1724, Solid Green FCF, and C.I. 42053, is a turquoise triarylmethane food dye. It is commonly used as a quantitative stain for histones at alkaline pH after acid extraction of DNA and as a protein stain in electrophoresis . Its E number is E143 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fast Green FCF is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the reaction of ethyl- [4- [ [4- [ethyl- [ (3-sulfophenyl)methyl]amino]phenyl]- (4-hydroxy-2-sulfophenyl)methylidene]-1-cyclohexa-2,5-dienylidene]- [ (3-sulfophenyl)methyl]azanium with sodium salts .

Industrial Production Methods

In industrial settings, Fast Green FCF is produced by dissolving the powdered dye in a solution of glacial acetic acid and distilled water. The dye is remarkably well soluble in water but much less in alcoholic solutions .

Chemical Reactions Analysis

Types of Reactions

Fast Green FCF undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can produce simpler aromatic amines .

Mechanism of Action

Fast Green FCF exerts its effects through various molecular interactions. For instance, it inhibits α-synuclein aggregation by disrupting the α-synuclein pentamer and reducing the β-sheet content. This is achieved through electrostatic interactions, hydrogen bonds, and π–π interactions . The dye also binds to specific regions of α-synuclein, namely region I (Y39-K45) and region II (H50-Q62) .

Comparison with Similar Compounds

Fast Green FCF is often compared with other food dyes, such as:

  • Brilliant Blue FCF (FD&C Blue 1)
  • Indigotine (FD&C Blue 2)
  • Sunset Yellow FCF (FD&C Yellow 6)
  • Tartrazine (FD&C Yellow 5)
  • Allura Red AC (FD&C Red 40)
  • Erythrosine (FD&C Red 3)

Uniqueness

Fast Green FCF is unique due to its specific staining properties and its ability to inhibit α-synuclein aggregation, making it valuable in both scientific research and industrial applications .

Properties

Molecular Formula

C37H36N2O10S3

Molecular Weight

764.9 g/mol

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-hydroxy-2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49)

InChI Key

VVJKKKDJADMKNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O

Origin of Product

United States

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